Direct Yellow 120

Description

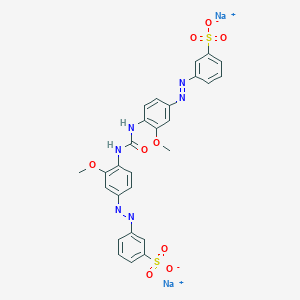

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[3-methoxy-4-[[[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]-oxidomethylidene]amino]phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZGSFUTGDGCSC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Direct Yellow 120

Established Reaction Pathways for Direct Yellow 120

The manufacturing process for this compound is centered on the creation of two azo groups (–N=N–), which are responsible for the compound's color. This is achieved through a multi-step process involving diazotization followed by a coupling reaction. dp.tech This pathway is characteristic of many azo dyes, which constitute the largest and most important group of synthetic dyes. nih.gov

The synthesis of this compound begins with the diazotization of 3-Aminobenzenesulfonic acid. dp.tech In this initial step, the primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form a diazonium salt. nih.govquickcompany.in The resulting diazonium salt is a highly reactive electrophile. nih.gov

Table 1: Precursors for this compound Synthesis

| Precursor | Role |

|---|---|

| 3-Aminobenzenesulfonic acid | Diazo Component |

The characteristics of the final azo dye product are highly dependent on the precise control of reaction conditions during both diazotization and coupling.

Temperature: Low temperatures, typically between 0-5 °C, are crucial during the diazotization step to prevent the unstable diazonium salt from decomposing into phenol. nih.gov The coupling reaction temperature can also influence the reaction rate and the formation of byproducts.

pH: The pH of the reaction medium is a critical factor. Diazotization is carried out in a strongly acidic medium to generate nitrous acid and stabilize the diazonium salt. mdpi.com The coupling reaction's optimal pH depends on the coupling component. For coupling to phenols, a slightly alkaline condition is often preferred, while for coupling to amines, a weakly acidic to neutral environment is typical. quickcompany.in The pH can be controlled by the addition of mild alkalis as the reaction progresses. mdpi.com

Additives: While the provided outline mentions alkanolamines and alcohols in the context of stilbene (B7821643) dyes like Direct Yellow 11, whiterose.ac.ukgoogle.com their role in the synthesis of this compound is not explicitly detailed in the available literature. However, in the broader context of dye synthesis, these additives can be used to prepare stable, concentrated liquid dye solutions. whiterose.ac.ukgoogle.com For instance, in the preparation of Direct Yellow 11, alkanolamines and alcohols containing an ether oxide function are used to create stable concentrated solutions directly from the reaction mixture. whiterose.ac.ukgoogle.com

Condensation Reactions of Nitro-aromatic Precursors (e.g., Para-nitro-toluene sulfonic acid)

Process Engineering for Optimized this compound Synthesis

Optimizing the manufacturing process for azo dyes like this compound is a key focus for improving yield, purity, and sustainability. This involves advancements in both continuous flow and batch reactor technologies.

Continuous flow synthesis, often utilizing microreactors, is emerging as a superior alternative to traditional batch processing for azo dyes. rsc.orgacs.org This approach offers significant advantages, including enhanced safety due to the small reaction volumes and better control over exothermic reactions, improved mixing, and more precise control over reaction parameters like temperature and residence time. rsc.org

For azo dye synthesis, a continuous flow system can be designed where streams of the diazo component, sodium nitrite, and the coupling component are mixed in a controlled manner. acs.org This method has been shown to increase product purity and yield. dp.techresearchgate.net A techno-economic analysis suggests that continuous processes for azo dye production can be significantly more cost-effective and have a smaller environmental footprint compared to batch processes. rsc.orgrsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Azo Dyes

| Feature | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Heat Transfer | Often inefficient | Highly efficient |

| Mixing | Can be non-uniform | Precise and rapid |

| Process Control | Less precise | Highly precise |

| Yield & Purity | Variable | Often higher and more consistent acs.org |

While continuous flow offers many benefits, batch reactors remain prevalent in the chemical industry. brad.ac.uk Optimization of batch reactor operations is crucial for producing high-quality products. For azo dye synthesis, this can involve several modifications.

Continuous Flow Synthesis Approaches

Synthesis of Novel this compound Derivatives for Specialized Applications

The modification of existing dye structures to create novel derivatives with enhanced properties or for specialized applications is a common practice in dye chemistry. This often involves introducing different functional groups to the core molecule to alter its color, solubility, fastness properties, or affinity for specific substrates.

The synthesis of azo dye derivatives can be achieved by using different aromatic amines for the diazotization step or by modifying the coupling component. nih.gov For example, new azochalcone derivatives have been synthesized through the diazotization-coupling of various aromatic amines with a chalcone (B49325) derivative. researchgate.net Research has also been conducted on creating aryl-azo derivatives for applications such as novel luminescent coatings with high anticorrosion efficiency. researchgate.net

While the general principles of creating derivatives are well-established for azo dyes, specific information regarding the synthesis of novel derivatives of this compound (C.I. 29040) for specialized applications is not widely available in the public domain. However, the versatile nature of azo chemistry suggests that derivatives could be synthesized to tailor the dye for specific uses beyond its primary application in the paper and textile industries. dp.tech

Environmental Remediation and Degradation of Direct Yellow 120 in Aqueous Systems

Advanced Oxidation Processes (AOPs) for Direct Yellow 120 Decontamination

Advanced Oxidation Processes (AOPs) are a prominent class of water treatment technologies highly effective in degrading recalcitrant organic pollutants like Direct Yellow 12 (DY12). These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidizing agent that can lead to the partial or complete mineralization of organic compounds into less harmful substances such as carbon dioxide and water.

Ozonation and its enhancement with ultraviolet (UV) radiation represent effective AOPs for the decolorization and degradation of DY12 in aqueous solutions. jwent.netresearchgate.net

The degradation of DY12 through ozonation involves complex reaction mechanisms that can proceed via two primary pathways: direct oxidation by molecular ozone (O₃) and indirect oxidation by hydroxyl radicals (•OH). dergipark.org.tricrc.ac.ir The prevailing pathway is heavily influenced by the pH of the solution. dergipark.org.tr In acidic conditions, molecular ozone is the main oxidizing agent, while under alkaline conditions, ozone decomposition is accelerated, leading to the formation of hydroxyl radicals. dergipark.org.trjwent.net

The generation of hydroxyl radicals in the O₃/UV system is significantly enhanced. jwent.net UV photolysis of ozone in water produces hydrogen peroxide (H₂O₂), which then undergoes further photolysis to yield hydroxyl radicals. jwent.net This increased production of •OH radicals, which have a higher oxidation potential than molecular ozone, leads to more efficient degradation of the dye. jwent.netjwent.net The reaction pathways involve the attack of these reactive species on the chromophoric groups of the dye molecule, leading to the cleavage of azo bonds (-N=N-) and the breakdown of the aromatic structure. scispace.comcapes.gov.br This results in the formation of various smaller intermediate products, which can be further oxidized to simple organic acids and eventually mineralized to CO₂ and H₂O. capes.gov.br

The decolorization of Direct Yellow 12 by ozonation and UV/O₃ processes has been shown to follow first-order kinetics. jwent.netresearchgate.netjwent.net This indicates that the rate of decolorization is directly proportional to the concentration of the dye. The combination of UV with ozone significantly increases the first-order rate constant (k), signifying a much faster degradation process. jwent.netjwent.net For instance, in one study, the application of UV with ozone shortened the decolorization time for a 200 ppm DY12 solution to just 10 minutes. jwent.netresearchgate.net The reaction kinetics can be influenced by various factors, including the initial dye concentration and pH. dergipark.org.tr

The efficiency of DY12 degradation through ozonation and UV/O₃ is dependent on several key operational parameters:

Initial Dye Concentration: The rate of color removal generally decreases as the initial dye concentration increases. jwent.netjwent.net At a constant ozone dose, a higher concentration of dye molecules leads to a lower ratio of oxidant to pollutant, resulting in a slower degradation rate and a longer time required for complete decolorization. jwent.net

pH: The pH of the solution plays a crucial role in the degradation process. jwent.netjwent.net For DY12, maximum color removal is typically achieved in alkaline conditions, around pH 9. jwent.netjwent.net This is attributed to the enhanced generation of highly reactive hydroxyl radicals from ozone decomposition at higher pH values. dergipark.org.trjwent.net In acidic or neutral conditions, the less reactive molecular ozone is the dominant oxidant. jwent.net

Ozone Dose: The rate of decolorization increases with a higher applied ozone dose. dergipark.org.tr A greater concentration of dissolved ozone leads to a faster reaction with the dye molecules. dergipark.org.tr

UV Intensity: In UV/O₃ systems, the intensity of the UV radiation affects the rate of hydroxyl radical generation. jwent.net A higher UV intensity can lead to a more rapid photolysis of ozone and consequently, a faster degradation of the dye. jwent.net The efficiency of the treatment system is influenced by factors like the intensity of the UV lamp. jwent.net

Kinetic Modeling of Dye Decolorization (e.g., First-Order Kinetics)

Photocatalytic Degradation Utilizing Semiconductor Materials

Photocatalysis using semiconductor materials is another effective AOP for the degradation of organic dyes like Direct Yellow 12. This process involves the activation of a photocatalyst by light to generate reactive oxygen species.

Zinc oxide (ZnO) has been widely investigated as a promising photocatalyst for the degradation of dyes due to its high photochemical activity, non-toxicity, and cost-effectiveness. scielo.br When irradiated with UV light, ZnO absorbs photons with energy equal to or greater than its bandgap, leading to the generation of electron-hole pairs (e⁻/h⁺). scispace.comacs.org

These charge carriers then initiate a series of redox reactions on the catalyst surface. The holes (h⁺) in the valence band can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). scispace.comacs.org Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂⁻•). scispace.comresearchgate.net These reactive oxygen species are powerful oxidizing agents that can effectively break down the complex structure of Direct Yellow 12, particularly the azo bonds, leading to its degradation. scispace.comresearchgate.net The degradation of DY12 using ZnO under UV irradiation has been found to follow first-order kinetics and can be described by the Langmuir-Hinshelwood model. researchgate.net The efficiency of the process is influenced by parameters such as the initial dye concentration, catalyst loading, and pH. researchgate.net Studies have shown that the degradation is more effective in alkaline media. researchgate.net

Titanium Dioxide (TiO2) and Doped TiO2 (e.g., N-doped TiO2) Photocatalysis

Photocatalysis using semiconductor materials like titanium dioxide (TiO2) is a prominent Advanced Oxidation Process (AOP) for degrading organic pollutants. nih.govnih.gov TiO2 is widely used due to its low cost, non-toxicity, and high photocatalytic activity. nih.gov When TiO2 is irradiated with UV light, it generates electron-hole pairs, which initiate redox reactions that can break down complex dye molecules. Studies on Direct Yellow 12 have demonstrated that its removal can be achieved using TiO2 under UV irradiation, with the efficiency being dependent on various experimental parameters. nih.govnih.gov

To enhance the efficiency of TiO2, especially under visible light which constitutes a larger portion of the solar spectrum, doping with non-metal elements like nitrogen (N) has been explored. iiab.menih.gov Nitrogen doping can narrow the band gap of TiO2, allowing it to be activated by visible light. iiab.menih.gov For instance, research on Direct Yellow 27 showed that N-doped TiO2 could effectively degrade the dye under both UV and solar irradiation. iiab.me The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which attack and break down the dye's chromophore. iiab.me In one study, N-doped TiO2 was able to degrade 52.86% of Direct Yellow 27 within 120 minutes using solar irradiation. iiab.me

Identification of Reactive Oxygen Species (Positive Hole, Hydroxyl Radical, Superoxide Anion Radical) in Photocatalysis

The degradation of azo dyes during photocatalysis is driven by the action of highly reactive oxygen species (ROS). The primary ROS involved are the hydroxyl radical (•OH), the superoxide anion radical (O2•−), and the positive hole (h+). iiab.menih.gov

Positive Hole (h+): When the semiconductor catalyst (like TiO2 or ZnO) absorbs a photon, an electron is excited to the conduction band, leaving a positively charged "hole" in the valence band. This hole is a powerful oxidizing agent that can directly oxidize the dye molecule adsorbed on the catalyst surface.

Hydroxyl Radical (•OH): The positive hole can also react with water molecules or hydroxide ions adsorbed on the catalyst surface to produce hydroxyl radicals. iiab.me These radicals are extremely powerful, non-selective oxidants that can mineralize a wide range of organic pollutants, including azo dyes, into simpler, less harmful compounds like CO2 and H2O. iiab.menih.gov

Studies on the photocatalytic degradation of Direct Yellow 12 using ZnO as a catalyst have identified the positive hole, hydroxyl radical, and superoxide anion radical as the key oxidizing species responsible for the breakdown of the dye. nih.gov

Effect of Catalyst Loading and Initial Dye Concentration on Degradation Efficiency

The efficiency of photocatalytic degradation is significantly influenced by operational parameters such as the amount of catalyst and the initial concentration of the dye.

Effect of Catalyst Loading: The concentration of the photocatalyst plays a crucial role. Initially, increasing the catalyst dosage generally leads to a higher degradation rate because more active sites are available for photon absorption and dye adsorption, resulting in increased generation of reactive oxygen species. iiab.menih.govnih.gov However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to increased turbidity of the solution, which can scatter the light and prevent it from penetrating and activating the entire catalyst suspension. iiab.menih.gov For example, in the degradation of Direct Yellow 27 with N-doped TiO2, the optimal catalyst weight was found to be 10 mg, which achieved 53.13% degradation in 120 minutes; adding more catalyst led to a decrease in efficiency. iiab.me

| Parameter | Effect on Degradation Efficiency | Reason | Illustrative Dye Example | Reference |

| Catalyst Loading | Increases to an optimum, then decreases | Increased active sites vs. light scattering/turbidity | Direct Yellow 27 | iiab.me |

| Initial Dye Concentration | Decreases with increasing concentration | Light screening effect, fewer ROS per dye molecule | Direct Yellow 12 | nih.govnih.gov |

Other Advanced Oxidation Methodologies for this compound (e.g., H2O2-based systems)

Besides semiconductor photocatalysis, other AOPs are effective for dye degradation. Systems involving hydrogen peroxide (H2O2) are particularly noteworthy. H2O2 can be used in conjunction with UV light (UV/H2O2) or with catalysts like TiO2 (UV/H2O2/TiO2) to enhance the generation of hydroxyl radicals, the primary oxidizing agent. americanelements.comnih.gov

In a comparative study on Direct Yellow 12, the UV/H2O2/TiO2 system showed superior photocatalytic activity compared to systems without H2O2. americanelements.com However, it is important to optimize the H2O2 concentration, as an excess amount can act as a scavenger of •OH radicals, leading to the formation of less reactive hydroperoxyl radicals (HO2•) and thus inhibiting the degradation rate. frontiersin.org

Adsorptive Removal of this compound from Contaminated Water

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. scribd.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials have been investigated as adsorbents for direct dyes, including activated carbons, clays, agricultural wastes, and biopolymers. scribd.comuni.luuspto.govguidechem.com

While specific studies on this compound are limited, research on other direct dyes demonstrates the viability of this approach. For instance, activated carbon derived from various sources, such as Ficus racemosa leaves and textile waste cloth, has been successfully used to adsorb Direct Yellow 12. nih.govuspto.gov Other materials like spirulina algae, gel beads, and marble powder have also shown high adsorption capacities for direct yellow dyes. uni.luguidechem.comscribd.com The efficiency of adsorption depends on factors like the adsorbent's surface area and porosity, pH of the solution, contact time, temperature, and initial dye concentration. uni.luuspto.govnih.gov For example, the adsorption of Direct Yellow 12 onto spirulina algae was found to be highly effective, reaching a maximum capacity of 714 mg/g. scribd.com

Adsorption Mechanisms on Diverse Sorbent Surfaces

The removal of dyes via adsorption is governed by various physical and chemical interactions between the dye molecule and the adsorbent surface. The specific mechanism depends on the nature of both the adsorbent and the adsorbate. Key mechanisms include ion exchange, electrostatic interactions, hydrogen bonding, and physical adsorption phenomena. alfa-chemistry.comscbt.com

Physical Adsorption Phenomena (e.g., Van der Waals Forces, Hydrophobicity, π-π Stacking)

Physical adsorption, or physisorption, involves relatively weak intermolecular forces. alfa-chemistry.com These forces are crucial in the binding of dye molecules to many adsorbent surfaces, especially porous carbon-based materials.

Hydrophobicity: The hydrophobic portions of a dye molecule tend to be repelled by water and are thus driven to associate with the non-polar surface of an adsorbent, like activated carbon. This hydrophobic interaction is a significant driving force for adsorption from aqueous solutions. alfa-chemistry.comsigmaaldrich.com

π-π Stacking: Azo dyes, including this compound, possess aromatic rings rich in π-electrons. Many adsorbents, such as graphene-based materials and activated carbon, also have graphitic structures with extended π-systems. The interaction between the π-orbitals of the dye and the adsorbent surface, known as π-π stacking, can be a strong contributor to the adsorption mechanism. alfa-chemistry.comsigmaaldrich.commedkoo.com Studies on the adsorption of Direct Yellow 12 onto porous graphitic carbon have identified π-π interactions as one of the key adsorption mechanisms. alfa-chemistry.com

These physical forces often act in concert with other mechanisms like electrostatic interactions and hydrogen bonding to achieve efficient removal of dyes from water. nih.govmedchemexpress.com

Chemical Adsorption Mechanisms

The removal of this compound from aqueous solutions through adsorption involves several chemical mechanisms that dictate the efficiency and capacity of the adsorbent material. These mechanisms often act in concert to bind the dye molecules to the adsorbent surface.

Key chemical adsorption mechanisms include:

Covalent Bonds: In some instances, strong and stable covalent bonds can form between the functional groups on the adsorbent and the dye molecule. This type of bonding leads to chemisorption, a process that is often irreversible. For example, the formation of covalent bonds between aldehyde groups on modified cellulose (B213188) and amino groups on dyes has been observed. acs.org

Hydrogen Bonds: Hydrogen bonding is a significant force in the adsorption of dyes containing hydroxyl or amine groups. For this compound, which has potential hydrogen bond donor and acceptor sites, this interaction can occur with functional groups like hydroxyls on the surface of adsorbents. mdpi.com

Ion Exchange: As an anionic dye, this compound carries a negative charge in solution. Ion exchange mechanisms involve the swapping of the anionic dye molecules with anions present on the surface of the adsorbent. frontiersin.orgrsc.org This is a primary mechanism for ion exchange resins and other charged adsorbents. mdpi.com The process can be influenced by the presence of other ions in the wastewater, which may compete with the dye molecules for active sites.

Coordination Bonds: The formation of coordination bonds between the dye molecule and metal ions on the adsorbent surface can also contribute to adsorption. This mechanism is particularly relevant for adsorbents that have been modified with metal oxides.

Role of Electrostatic Interactions and Surface Charge (Point of Zero Charge)

Electrostatic interactions are a critical factor in the adsorption of ionic dyes like this compound. mdpi.com The surface charge of the adsorbent material, which is dependent on the pH of the solution, plays a pivotal role. The concept of the Point of Zero Charge (PZC) is central to understanding these interactions. wikipedia.orgresearchgate.net The PZC is the pH at which the net surface charge of the adsorbent is zero. wikipedia.orgresearchgate.net

At a pH below the PZC , the adsorbent surface becomes positively charged due to the protonation of functional groups (e.g., -OH to -OH2+). This positive charge electrostatically attracts the anionic this compound molecules, leading to enhanced adsorption. mdpi.comresearchgate.net Studies on various adsorbents have shown that acidic pH conditions are often optimal for the removal of anionic dyes. ijrar.orgresearchgate.net For instance, the maximum adsorption of Direct Yellow 12 on Prosopis juliflora bark was observed at a pH of 3. ijrar.orgresearchgate.net

At a pH above the PZC , the adsorbent surface becomes negatively charged due to the deprotonation of functional groups (e.g., -COOH to -COO-). This results in electrostatic repulsion between the negatively charged surface and the anionic dye molecules, leading to a decrease in adsorption efficiency. mdpi.com

Therefore, controlling the pH of the wastewater is a key strategy to optimize the removal of this compound through adsorption, by leveraging favorable electrostatic interactions.

Application of Biomass-Derived Adsorbents

The use of low-cost, readily available, and biodegradable materials derived from biomass has gained significant attention for the removal of dyes from wastewater. These adsorbents offer a sustainable alternative to conventional methods.

Agricultural Waste Materials

Various agricultural waste products have been investigated for their potential to adsorb this compound.

Prosopis juliflora Bark: The bark of Prosopis juliflora, an abundant agricultural byproduct, has been shown to be an effective adsorbent for this compound. ijrar.orgresearchgate.net Studies have demonstrated that it can remove over 85% of the dye from an aqueous solution. ijrar.orgresearchgate.net The adsorption process is influenced by parameters such as pH, with optimal removal occurring in acidic conditions (pH 3). ijrar.orgresearchgate.net The effectiveness of Prosopis juliflora bark is attributed to the presence of various functional groups on its surface that can interact with the dye molecules. wjarr.com

Orange Peel Carbon: Orange peels, a common food industry waste, can be converted into activated carbon, which serves as an efficient adsorbent for this compound. typeset.iocapes.gov.brcore.ac.uk Research has shown that activated carbon derived from orange peels can achieve a high percentage of dye removal. capes.gov.brcore.ac.uk The adsorption capacity is influenced by factors such as initial dye concentration, pH, and adsorbent dosage. capes.gov.br The porous structure and the presence of functional groups like pectin, hydroxyl, and carboxyl groups on the orange peel surface contribute to its adsorption capabilities. typeset.io One study reported a maximum adsorption capacity of 75.76 mg/g for Direct Yellow 12 using orange peel carbon. capes.gov.br

Algal Biosorbents

Algae represent a promising source of biosorbents due to their high surface area and the presence of various functional groups.

Ulva lactuca (Sea Lettuce): The marine green alga Ulva lactuca has been identified as an effective biosorbent for the removal of Direct Yellow 12 (also known as chrysophenine). aensiweb.comekb.eg Research has indicated a maximum adsorption capacity of 80 mg/g. aensiweb.com The cell wall of Ulva lactuca is composed of polysaccharides containing functional groups like carboxyl and sulfonate groups, which are responsible for binding the dye molecules. researchgate.netcore.ac.uk The adsorption process is typically rapid and fits well with kinetic models like the pseudo-second-order model. aensiweb.com

Engineered Adsorbent Materials for this compound Uptake

To enhance the efficiency and capacity of dye removal, researchers have developed various engineered adsorbent materials. These materials often possess tailored surface properties and high porosity.

Activated Carbons and Carbon-Based Composites

Activated carbons are widely used adsorbents due to their large surface area and well-developed pore structure. rsc.org They can be produced from a variety of carbonaceous materials.

Commercial and Prepared Activated Carbons: Both commercially available activated carbons and those prepared from agricultural wastes like orange peels and jackfruit tree leaves have demonstrated effectiveness in removing Direct Yellow 12. capes.gov.brcore.ac.uk The adsorption process onto activated carbon is often described by the Langmuir isotherm, suggesting monolayer coverage of the dye on the adsorbent surface. scirp.org

Carbon-Based Composites: To further improve adsorption performance, composite materials incorporating activated carbon have been developed. For instance, combining activated carbon with other materials like clay can create adsorbents with enhanced properties for dye removal. researchgate.net These composites can exhibit synergistic effects, leading to higher removal efficiencies compared to the individual components.

Synthetic Polymeric Resins (e.g., Amberlyst A21, A23, A24)

Synthetic polymeric resins are another class of materials used for dye adsorption. These resins can be engineered with specific functional groups and porous structures to target certain types of dye molecules. Weakly basic anion exchange resins, including Amberlyst A21, A23, and A24, have been studied for the removal of direct dyes from aqueous solutions. mdpi.comresearchgate.netpreprints.org These resins possess different matrices: polystyrene (Amberlyst A21), phenol-formaldehyde (Amberlyst A23), and polyacrylic (Amberlyst A24). mdpi.comresearchgate.net

Research on C.I. Direct Yellow 50 demonstrated that the polyacrylic resin Amberlyst A24 had a high uptake capacity of 666.5 mg/g, while the phenol-formaldehyde resin Amberlyst A23 had a capacity of 284.3 mg/g. researchgate.net The adsorption kinetics for these resins are often well-described by the pseudo-second-order model. mdpi.comresearchgate.netpreprints.org The efficiency of these resins can be affected by the presence of other substances in the wastewater, such as salts and surfactants. mdpi.comresearchgate.net

Metal Oxide Nanoadsorbents (e.g., ZnO, CuO, Fe2O3)

In recent years, metal oxide nanoparticles have gained attention as effective adsorbents due to their high surface area-to-volume ratio and unique surface chemistry. mdpi.com Nanoparticles of zinc oxide (ZnO), copper oxide (CuO), and iron(III) oxide (Fe₂O₃) have been synthesized and tested for the removal of direct dyes. researchgate.netscispace.com These nanoadsorbents can be produced through green synthesis methods, making them a more environmentally friendly option. scispace.com

Studies on Direct Golden Yellow dye have shown that these metal oxide nanoparticles can efficiently sequester the dye from aqueous solutions. researchgate.netscispace.com The adsorption process is influenced by parameters like pH, temperature, contact time, and adsorbent dose. researchgate.netscispace.com For instance, optimal adsorption of Direct Golden Yellow was observed at a pH of 2. researchgate.netscispace.com The high surface area and reactivity of these nanomaterials contribute to their effectiveness in removing dye pollutants. mdpi.com Magnetic metal oxides, such as those based on iron, offer the additional advantage of easy separation from the treated water using a magnetic field. mdpi.com

Gel Beads and Related Polymeric Adsorbents

Gel beads and other polymeric adsorbents have emerged as promising materials for dye removal. ajchem-a.comajchem-a.com These materials can be synthesized to have a porous structure and specific functional groups that enhance their adsorption capabilities. ajchem-a.comajchem-a.com For example, synthetic gel beads have been successfully used for the removal of Direct Yellow dye from aqueous solutions. ajchem-a.comajchem-a.com

Characterization techniques have revealed that the surface of these gel beads becomes more porous after dye adsorption, which contributes to their high adsorption efficiency. ajchem-a.comajchem-a.com The maximum adsorption capacity of these gel beads for a direct yellow dye was determined to be 110.56 mg/g. ajchem-a.comajchem-a.com Gelatin-based composites have also been explored for dye adsorption. For instance, an iron oxide-gelatin nanoadsorbent showed a very high monolayer adsorption capacity of 1250 mg/g for Direct Yellow 12. researchgate.netscielo.brresearchgate.net

Optimization and Kinetic Studies of Adsorption Processes

To effectively design and implement adsorption-based water treatment systems for this compound, it is crucial to understand the factors that influence the adsorption process and the rate at which it occurs. Optimization and kinetic studies provide this vital information.

Effect of Adsorbent Dosage and Contact Time on Adsorption Efficiency

The amount of adsorbent used (dosage) and the duration of contact between the adsorbent and the dye solution are critical parameters that affect the efficiency of dye removal.

Adsorbent Dosage: Generally, increasing the adsorbent dosage leads to a higher percentage of dye removal. This is because a larger amount of adsorbent provides a greater surface area and more available active sites for the dye molecules to bind to. ajchem-a.comtsijournals.comiwaponline.com However, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) often decreases as the adsorbent dose increases. ajchem-a.comcore.ac.ukbioline.org.br This is attributed to the fact that at higher dosages, many of the adsorption sites remain unsaturated. ajchem-a.combioline.org.br Therefore, an optimal adsorbent dosage must be determined to maximize removal efficiency while minimizing material usage. For instance, in a study using gel beads for Direct Yellow dye removal, increasing the adsorbent dosage resulted in an increased removal percentage from 64.76% to 95.9%, but the adsorption capacity decreased from 650.76 mg/g to 95.66 mg/g. ajchem-a.com The optimal adsorbent dose for the eviction of DY12 using a specific porous graphitic activated carbon was found to be 0.15 g. researchgate.net

Contact Time: The contact time required to reach equilibrium, where the rate of adsorption equals the rate of desorption, is another important factor. The adsorption of dye is typically rapid at the beginning of the process, as there are many vacant active sites on the adsorbent surface. ajchem-a.comderpharmachemica.comrsc.org The rate of adsorption then slows down as these sites become occupied, eventually reaching a plateau at equilibrium. ajchem-a.comresearchgate.net The time to reach equilibrium can vary depending on the adsorbent and the initial dye concentration. For example, the equilibrium time for Direct Yellow dye adsorption on gel beads was found to be around 2 hours, with a rapid initial adsorption rate. ajchem-a.com For a different adsorbent, Jackfruit leaf carbon, the interactions with DY-12 were largely over within the first hour. tsijournals.com Studies on similar direct dyes have reported equilibrium times ranging from 30 minutes to several hours. mdpi.comneptjournal.com For example, with Amberlyst resins, the time to reach equilibrium for C.I. Direct Yellow 50 increased from 30 minutes to 120 minutes as the initial dye concentration increased. mdpi.com

Impact of Solution pH and Temperature on Adsorption Capacity

The chemical environment of the aqueous solution, specifically its pH and temperature, can significantly influence the adsorption capacity of the adsorbent for this compound.

Solution pH: The pH of the dye solution affects both the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like this compound, adsorption is generally more favorable at lower (acidic) pH values. core.ac.ukplantarchives.orgunirioja.es At low pH, the adsorbent surface tends to be more positively charged, which enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules. mdpi.comscielo.org.co Conversely, at higher (alkaline) pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. ajchem-a.comscielo.org.co For example, the adsorption of a direct yellow dye on gel beads was found to decrease as the pH increased. ajchem-a.com Similarly, the maximum adsorption of DY12 dye on a coconut shell-based adsorbent was found at a pH of 3. plantarchives.org Studies on other direct dyes have consistently shown that acidic conditions favor their removal by various adsorbents. unirioja.estandfonline.comnih.gov

Temperature: The effect of temperature on adsorption capacity provides insights into the thermodynamic nature of the process (i.e., whether it is exothermic or endothermic). The results from various studies are mixed and depend on the specific adsorbent-adsorbate system. In some cases, an increase in temperature leads to an increase in adsorption capacity, indicating an endothermic process. jsaer.comtandfonline.comresearchgate.net This may be due to an increase in the kinetic energy of the dye molecules, leading to a higher diffusion rate, or the expansion of the adsorbent's pore size. researchgate.net For example, the adsorption capacity for a direct dye on one adsorbent increased from 8.75 mg/g to 9.37 mg/g as the temperature rose from 30°C to 50°C. researchgate.net Conversely, other studies have reported a decrease in adsorption capacity with increasing temperature, suggesting an exothermic process. plantarchives.orgdeswater.com This could be because the bonds formed between the dye and the adsorbent are weakened at higher temperatures. For instance, the adsorption of Direct Yellow 50 onto modified graphene oxide was found to be an exothermic process. deswater.com

Influence of Initial Dye Concentration on Adsorption Dynamics

The initial concentration of this compound in an aqueous solution is a critical factor that significantly influences the efficiency and capacity of the adsorption process. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) also increases, while the percentage of dye removal tends to decrease. rsc.orgresearchgate.net

This phenomenon can be attributed to the principles of mass transfer. At higher initial concentrations, the driving force for mass transfer between the bulk solution and the adsorbent surface is greater, leading to a higher uptake of dye molecules by the adsorbent. nih.gov The active sites on the adsorbent surface are more readily occupied by dye molecules until saturation is approached. ajchem-a.com

Conversely, at a fixed adsorbent dosage, an increase in the initial dye concentration leads to a decrease in the percentage of dye removal. rsc.org This is because the available adsorption sites on the adsorbent become saturated at higher dye concentrations, and the adsorbent's capacity to remove a higher percentage of the dye from the solution diminishes. nih.gov

Studies have demonstrated this relationship across various adsorbents. For instance, when using gel beads for the removal of a direct yellow dye, an increase in the initial dye concentration resulted in a higher adsorption capacity but a lower removal percentage. ajchem-a.com Similarly, research on the adsorption of direct dyes using modified magnetic nanoparticles showed that higher initial dye concentrations led to a decrease in the percentage of dye adsorbed. nih.gov The adsorption of Direct Yellow 12 onto activated carbon prepared from Ficus racemosa leaves also showed that the amount of dye adsorbed increased with the initial dye concentration. researchgate.net

The following table illustrates the typical effect of initial dye concentration on adsorption performance:

| Initial Dye Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Percentage (%) |

| Low | Low | High |

| Medium | Medium | Medium |

| High | High | Low |

This table provides a generalized representation of the relationship between initial dye concentration and adsorption parameters. Actual values will vary depending on the specific adsorbent, pH, temperature, and other experimental conditions.

Role of Co-existing Ions and Surfactants in Adsorption Performance

The performance of adsorption processes for removing this compound can be significantly affected by the presence of other ions and surfactants in the wastewater. These substances can either compete with the dye molecules for adsorption sites or interact with the dye and adsorbent in complex ways, leading to either a decrease or an increase in removal efficiency.

Co-existing Ions:

The presence of salts, and consequently co-existing ions, in the effluent can influence the adsorption of dyes. For instance, an increase in salt concentration, such as with sodium chloride (NaCl), has been shown to have a noticeable impact on dye removal. rsc.org In some cases, the presence of salt can enhance the removal of direct dyes. For example, the cloud point extraction of Direct Yellow 12 using a nonionic surfactant was found to be very effective in the presence of NaCl. core.ac.ukresearchgate.net The increased ionic strength can sometimes compress the electrical double layer around the adsorbent particles, reducing electrostatic repulsion and facilitating the adsorption of dye molecules. However, in other systems, high concentrations of ions can lead to a shielding effect of electrostatic interactions, which can decrease the adsorption efficiency. rsc.org

Surfactants:

Surfactants, which are often present in industrial wastewater, can have a dual role in the adsorption of dyes. The effect depends on the type of surfactant (anionic, cationic, or nonionic) and its concentration relative to its critical micelle concentration (CMC).

Anionic Surfactants: Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can significantly influence the adsorption of dyes. researchgate.net At low concentrations (below the CMC), anionic surfactants can sometimes enhance the adsorption of cationic or partially cationic dyes by forming ion pairs that have a higher affinity for the adsorbent surface. researchgate.net However, at concentrations above the CMC, the surfactant molecules form micelles, which can solubilize the dye molecules in the bulk solution, thereby preventing their adsorption onto the solid surface and leading to a sharp decrease in removal efficiency. researchgate.net

Cationic Surfactants: Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can also impact dye adsorption. researchgate.net They can compete with cationic dye molecules for the same adsorption sites, potentially reducing removal efficiency. Conversely, they can modify the surface of an adsorbent to make it more favorable for the adsorption of anionic dyes. nih.gov

Nonionic Surfactants: Nonionic surfactants, like Triton X-100, generally have a less pronounced effect on dye adsorption compared to ionic surfactants. researchgate.net However, they can still influence the process by affecting the solubility of the dye and its interaction with the adsorbent surface. core.ac.ukresearchgate.net In some cases, the addition of a nonionic surfactant has been shown to increase the dye removal efficiency. ehemj.com

The following table summarizes the general effects of co-existing ions and surfactants on dye adsorption:

| Substance | General Effect on Adsorption | Mechanism |

| Co-existing Ions (e.g., NaCl) | Can enhance or decrease | Compression of electrical double layer or shielding effect |

| Anionic Surfactants (e.g., SDS) | Can enhance at low concentrations, decrease at high concentrations | Ion pair formation, micellar solubilization |

| Cationic Surfactants (e.g., CTAB) | Can decrease or enhance (depending on dye and adsorbent) | Competition for sites, surface modification |

| Nonionic Surfactants (e.g., Triton X-100) | Generally less pronounced, can enhance | Altered dye solubility and interactions |

Biological Decolorization and Bioremediation Approaches for this compound

Biological methods, particularly those involving microorganisms, offer a promising and environmentally friendly alternative for the treatment of textile effluents containing this compound. These approaches focus on the ability of certain microbes to decolorize and degrade the complex dye molecules.

Bacterial-Mediated Decolorization and Biodegradation

Bacteria are widely studied for their potential to decolorize and biodegrade azo dyes like this compound. Their metabolic diversity allows them to break down the chromophoric azo bonds (-N=N-), leading to the loss of color and subsequent degradation of the resulting aromatic amines.

Isolation and Characterization of Dye-Degrading Bacterial Strains (e.g., Bacillus species)

A crucial first step in developing effective bioremediation strategies is the isolation and identification of bacterial strains with high dye-degrading capabilities. Researchers often source these microorganisms from environments contaminated with textile industry effluents, as these sites are likely to harbor adapted microbial populations. joaasr.com

Through screening processes, several bacterial genera have been identified as effective decolorizers of this compound. Among these, species of the genus Bacillus have shown significant potential. joaasr.comcore.ac.uk For example, a study successfully isolated and characterized two bacterial isolates, tentatively identified as Bacillus species (DY9 and DY10), which were capable of decolorizing Direct Yellow 12. joaasr.com These isolates were obtained from soil contaminated with textile waste. joaasr.com Other research has also highlighted the broad decolorization capacity of Bacillus species against various dyes, including Direct Yellow 12. researchgate.net The decolorization efficiency of these strains is often optimized by adjusting physicochemical parameters such as pH, temperature, and the presence of co-substrates. For instance, the optimal pH for decolorization by the Bacillus species DY9 and DY10 was found to be 9, with a temperature of 37°C. joaasr.com

Kinetic Studies of Bacterial Decolorization

Understanding the kinetics of bacterial decolorization is essential for designing and optimizing bioreactors for wastewater treatment. Kinetic studies provide insights into the rate at which bacteria decolorize the dye and how this rate is influenced by factors such as the initial dye concentration and the concentration of the bacterial biomass.

The decolorization process often follows specific kinetic models. For many bacterial systems, the rate of decolorization is dependent on both the dye concentration and the bacterial cell concentration. Studies have shown that the decolorization efficiency can be influenced by the initial dye concentration, with higher concentrations sometimes leading to an inhibitory effect on bacterial activity. researchgate.netnih.gov For example, in a study on the decolorization of Direct Yellow 12, the optimal dye concentration for both isolated Bacillus cultures was found to be 2%. joaasr.com

Applications of Immobilized Bacterial Cells for Enhanced Performance

To improve the practical application of bacterial decolorization in industrial settings, researchers have explored the use of immobilized bacterial cells. Immobilization involves entrapping or attaching the bacterial cells to a solid support material, such as calcium alginate beads. joaasr.com This technique offers several advantages over using free (suspended) bacterial cells:

Enhanced Stability: Immobilized cells are more resistant to harsh environmental conditions, such as fluctuations in pH and temperature, as well as the presence of toxic substances in the wastewater.

Reusability: The immobilized beads can be easily separated from the treated effluent and reused for multiple cycles of decolorization, which reduces operational costs. joaasr.com

Reduced Washout: Immobilization prevents the washout of the bacterial biomass from continuous flow reactors.

A study on the decolorization of Direct Yellow 12 demonstrated the effectiveness of immobilized Bacillus species. joaasr.com Both individual cultures and a consortium of the two isolates were immobilized in calcium alginate. The results showed that the immobilized cultures exhibited a marked increase in decolorization compared to the free cells. joaasr.com Furthermore, the stability of the calcium alginate beads allowed for repeated batch decolorization, highlighting the potential for long-term use in bioremediation applications. joaasr.com

The following table summarizes the advantages of using immobilized bacterial cells:

| Feature | Benefit |

| High Cell Concentration | Increased rate of decolorization |

| Protection from Environment | Greater tolerance to pH, temperature, and toxicity |

| Easy Separation | Allows for reuse and cost savings |

| Prevents Washout | Suitable for continuous treatment systems |

Fungal and Algal Bioremediation Potentials

The bioremediation of textile effluents containing azo dyes like this compound has garnered significant attention due to its eco-friendly and cost-effective nature. Among the various biological systems studied, fungi and algae have shown considerable promise in the decolorization and degradation of these recalcitrant compounds.

Role of White-Rot Fungi and Ligninolytic Enzymes (Laccases, Peroxidases)

White-rot fungi (WRF) are a group of microorganisms renowned for their ability to degrade lignin (B12514952), a complex polymer found in wood. redalyc.orgcabidigitallibrary.org This capability is attributed to their non-specific extracellular ligninolytic enzyme system, which includes laccases and peroxidases such as lignin peroxidase (LiP) and manganese peroxidase (MnP). redalyc.orgresearchgate.netmdpi.com These enzymes have a broad substrate specificity, enabling them to degrade a wide array of organic pollutants, including synthetic dyes like this compound. cabidigitallibrary.orgrroij.com

The degradation process is initiated by the oxidative cleavage of the dye's chromophoric groups. Laccases, copper-containing oxidases, directly oxidize phenolic compounds and aromatic amines by reducing oxygen to water. cenmed.comnih.govrsc.org This oxidation generates phenoxy radicals, which can undergo further oxidation or non-enzymatic reactions, leading to the breakdown of the dye molecule. researchgate.net Peroxidases, on the other hand, require hydrogen peroxide as an oxidizing agent to convert substrates into reactive radicals. nih.gov The expression of these ligninolytic enzymes can be influenced by the presence of inducers, including the dyes themselves. redalyc.org Studies have shown that some white-rot fungi, when exposed to textile dyes, exhibit increased production of laccase and manganese peroxidase, suggesting their direct involvement in the decolorization process. redalyc.org The non-specific and powerful oxidative nature of these enzymes makes white-rot fungi a robust solution for treating textile wastewater containing complex dye mixtures. rroij.com

Mechanisms of Algal Dye Transformation and Adsorption

Algae present a dual-mechanism approach for the removal of dyes from aqueous solutions: biosorption and biodegradation. scione.comnih.gov

Biosorption is a passive, metabolism-independent process where dye molecules bind to the surface of the algal biomass. scione.com The algal cell wall, rich in functional groups such as carboxyl, hydroxyl, phosphate, and amino groups, provides active sites for the electrostatic attraction and complexation of dye molecules. scione.com This process can occur through physical adsorption (van der Waals forces) or chemical adsorption (covalent bonding). scione.com

Biodegradation , in contrast, is an active metabolic process where algae break down dye molecules into simpler, often less toxic, compounds. scione.com This transformation is facilitated by intracellular and extracellular enzymes, such as azoreductases, laccases, and peroxidases. scione.comekb.eg Azoreductases, for instance, are responsible for cleaving the azo bond (-N=N-), which is the primary chromophore in azo dyes, leading to the formation of aromatic amines. ekb.eg These intermediate products can then be further assimilated by the algal cells. ekb.eg Species like Chlorella vulgaris and various cyanobacteria have demonstrated the ability to decolorize and degrade different types of dyes. ekb.eg The efficiency of both biosorption and biodegradation is dependent on factors such as the algal species, the chemical structure of the dye, and environmental conditions. eeer.org

Assessment of Post-Treatment Effluent Quality and Environmental Implications

The evaluation of treated effluent quality is crucial to determine the effectiveness of a remediation process and its potential impact on the receiving environment. Key parameters assessed include the reduction in Chemical Oxygen Demand (COD), the Biodegradability Index (BOD5/COD), and the identification of degradation by-products.

Reduction in Chemical Oxygen Demand (COD)

Chemical Oxygen Demand (COD) is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic pollutants in water. byjus.com A high COD value in textile wastewater indicates a heavy pollution load. Various treatment methods have been shown to effectively reduce the COD of dye-containing effluents. For instance, advanced oxidation processes (AOPs) like ozonation and Fenton reactions have demonstrated significant COD reduction. tu.ac.thresearchgate.netwalshmedicalmedia.com In some cases, COD reduction efficiencies of over 70% have been reported for dye wastewater after treatment. tu.ac.th Nanofiltration has also proven effective, with reported COD reductions of up to 94%. sdc.org.uk The reduction in COD signifies the mineralization of the organic dye molecules into simpler, less harmful substances. However, the formation of intermediate by-products can sometimes contribute to the residual COD. ikm.org.my

Evaluation of Biodegradability Index (BOD5/COD)

The biodegradability of wastewater is often assessed by the ratio of its 5-day Biochemical Oxygen Demand (BOD5) to its Chemical Oxygen Demand (COD). ikm.org.my BOD5 represents the amount of dissolved oxygen consumed by microorganisms to decompose the organic matter in the water over a five-day period. wikipedia.orgysi.com The BOD5/COD ratio, also known as the Biodegradability Index (BI), provides insight into the amenability of the wastewater to biological treatment. jwent.net

Table 1: Interpretation of Biodegradability Index (BOD5/COD)

| BOD5/COD Ratio | Interpretation |

|---|---|

| > 0.6 | Readily biodegradable |

| 0.3 - 0.6 | Biodegradable, may require seeding and acclimatization |

| < 0.3 | Not easily biodegradable, potentially toxic or recalcitrant |

This table is based on information from multiple sources. jwent.net

Raw textile effluents often have a low BOD5/COD ratio, indicating poor biodegradability due to the recalcitrant nature of the dyes. researchgate.net However, various pre-treatment methods, such as VUV photolysis and other AOPs, have been shown to increase this ratio significantly, often to values above 0.4. ikm.org.myresearchgate.net This enhancement in biodegradability suggests that these pre-treatments break down the complex dye molecules into simpler, more biodegradable intermediates, making the effluent more suitable for subsequent conventional biological treatment. ikm.org.myresearchgate.net

Formation and Characterization of Degradation By-products and Intermediates

The degradation of complex dye molecules like this compound can lead to the formation of various intermediate by-products. The nature of these intermediates depends on the degradation pathway, which is influenced by the treatment method employed. For azo dyes, the initial step often involves the cleavage of the azo bond. researchgate.netnih.gov

Ecological Impact of Treated Effluents (e.g., Interference with Aquatic Biological Processes)

The treatment of wastewater containing this compound is a critical step in mitigating its environmental impact. However, the discharge of treated effluents is not without ecological consequences. Even after treatment, these effluents can interfere with essential aquatic biological processes, primarily through two mechanisms: the physical effects of residual color and the chemical toxicity of degradation byproducts.

Furthermore, the degradation of azo dyes like this compound does not always lead to complete mineralization into harmless substances like water and carbon dioxide. Some treatment processes, particularly conventional biological methods, can cleave the azo bonds (-N=N-) to form intermediate compounds, such as aromatic amines. researchgate.netcore.ac.uk These degradation byproducts can be more toxic and potentially carcinogenic than the original dye molecule. researchgate.netmdpi.com The potential for treatment processes to convert parent dyes into more hazardous intermediates necessitates toxicity assessments of the treated wastewater before its release into the environment. jwent.netnih.gov

Research on related direct dyes illustrates the potential for both the reduction and persistence of toxicity after treatment. For instance, advanced oxidation processes have shown promise in not only decolorizing the water but also reducing its toxicity. However, the elimination of risk is not always complete.

Table 1: Research Findings on the Toxicity of Treated Effluents from Direct Azo Dyes

| Dye | Treatment Process | Test Organism | Key Finding | Reference |

|---|---|---|---|---|

| Direct Yellow 12 | Ultraviolet (UV) Assisted Ozonation | Zooplankton | The treatment resulted in no detectable toxic organic compounds, and the treated solution was less poisonous to marine aquatic organisms. The process reduced the toxicity of the raw solution. | jwent.net |

| Direct Yellow 50 | UVA/TiO₂ Nanophotocatalysis | Daphnia Magna | The mortality rate of Daphnia Magna after 96 hours of exposure decreased from 96.7% in the untreated solution to 43.3% in the treated effluent. The biodegradability index (BOD₅/COD) also increased from 0.25 to 0.68. | jwent.net |

| Direct Red 81 | Biodegradation by Bacillus sp. DMS2 | Lemna minor (aquatic plant), Vigna radiata & Triticum aestivum (terrestrial plants), Caenorhabditis elegans (nematode) | Degraded metabolites were found to be non-toxic, confirming the detoxification of the dye through this specific biological treatment. | nih.gov |

Kinetic and Mechanistic Studies of Direct Yellow 120 Transformation

Mathematical Modeling of Reaction Kinetics

Mathematical models are essential for describing the rates at which DY120 is transformed. These models provide insights into the reaction mechanisms and help optimize the conditions for its degradation or adsorption.

The pseudo-first-order kinetic model is frequently applied to describe the initial stages of dye degradation or adsorption processes. In the context of DY120 transformation, several studies have found this model applicable under specific conditions. For instance, the color removal of Direct Yellow 12 (DY12) during ozonation and UV/Ozone processes has been shown to follow first-order kinetics. jwent.netresearchgate.net The degradation of DY12 in the presence of ZnO as a photocatalyst under UV irradiation also demonstrated adherence to first-order kinetics. researchgate.net This model suggests that the rate of reaction is directly proportional to the concentration of the dye, particularly when the concentration of the other reactant (e.g., the oxidant) is in large excess and can be considered constant.

The linear form of the pseudo-first-order equation is generally expressed as: log(q_e - q_t) = log(q_e) - (k₁/2.303)t

Where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t.

k₁ (min⁻¹) is the rate constant of the pseudo-first-order adsorption.

The pseudo-second-order kinetic model is another critical tool for analyzing dye transformation, often providing a better fit for the entire process, from start to equilibrium. This model assumes that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. For the adsorption of Direct Yellow 12 onto biomass-derived porous graphitic activated carbon, the pseudo-second-order model was found to perfectly correlate with the experimental results, indicating a strong fit. researchgate.net Similarly, studies on the removal of Direct Yellow 50, a related dye, also confirmed that the pseudo-second-order model best described the adsorption kinetics. mdpi.com

The linear form of the pseudo-second-order equation is: t/q_t = 1/(k₂q_e²) + (1/q_e)t

Where:

k₂ (g/mg·min) is the rate constant of the pseudo-second-order adsorption.

q_e and q_t are the adsorption capacities at equilibrium and at time t, respectively.

The table below shows kinetic parameters for the adsorption of a direct yellow dye on different adsorbents, highlighting the superior fit of the pseudo-second-order model as indicated by the higher correlation coefficients (R²).

| Adsorbent | Initial Dye Conc. (mg/L) | Model | qₑ (mg/g) | Rate Constant | R² | Reference |

|---|---|---|---|---|---|---|

| MgAl-Charcoal activated | Not Specified | Pseudo-First-Order | - | - | - | researchgate.net |

| Pseudo-Second-Order | 133.333 | - | >0.99 | |||

| Amberlyst A24 | 100-500 | Pseudo-First-Order | - | - | <0.99 | mdpi.com |

| Pseudo-Second-Order | - | 0.0609–0.0128 g/mg·min | >0.99 |

In heterogeneous photocatalysis, the Langmuir-Hinshelwood (L-H) model is widely used to describe the relationship between the initial degradation rate and the initial concentration of the substrate. researchgate.nethilarispublisher.com The model accounts for the adsorption of the substrate onto the catalyst surface prior to its degradation. The photocatalytic degradation of Direct Yellow 12 using ZnO as a catalyst has been successfully explained using the L-H mechanism. researchgate.net This suggests that the reaction occurs on the surface of the catalyst, involving adsorbed dye molecules.

The L-H model is expressed as: r = (kKC) / (1 + KC)

Where:

r is the initial rate of degradation.

C is the initial concentration of the dye.

k is the reaction rate constant.

K is the adsorption coefficient of the dye onto the catalyst.

When the concentration of the dye is low (KC << 1), the equation simplifies to a first-order rate equation, r ≈ kKC, which aligns with the findings from pseudo-first-order model applications under certain conditions. researchgate.net

Pseudo-Second-Order Kinetic Model Analysis

Spectroscopic and Chromatographic Elucidation of Reaction Pathways

To understand the transformation of DY120 beyond kinetic rates, it is essential to identify the intermediate products and by-products formed during the degradation process. Spectroscopic and chromatographic techniques are indispensable for this purpose.

HPLC-MS/MS is a powerful analytical technique for separating and identifying non-volatile degradation intermediates in complex mixtures. In a study on the degradation of DY12 using a UV-assisted ozone process, HPLC-MS/MS analysis was performed at various time intervals to track the formation and subsequent breakdown of intermediates. jwent.netjwent.net

The analysis of the untreated DY12 sample showed a major peak corresponding to the dye. jwent.net As the treatment progressed, this peak diminished, and new peaks corresponding to various intermediates appeared. jwent.net After 30 minutes of treatment, several new peaks were identified with different mass-to-charge ratios (m/z), indicating the fragmentation of the parent dye molecule. jwent.net

The table below summarizes some of the key intermediates identified during the UV/Ozone treatment of DY12.

| Retention Time (min) | Identified m/z values | Potential Intermediate Fragment | Reference |

|---|---|---|---|

| 2.097 | 200.90, 278.80, 322.70 | Small organic fragments | jwent.net |

| 2.399 | 306.70, 316.80 | Cleavage products | jwent.net |

| 2.567 | 348.80 | Degradation intermediate | jwent.net |

| 3.372 | 332.80 | Degradation intermediate | jwent.net |

| 4.257 | 316.8, 332.8, 348.8 | Mixture of intermediates | jwent.net |

These fragments suggest that the degradation mechanism involves the cleavage of the azo bonds and the breakdown of the aromatic structures of the dye molecule.

GC-MS is the standard method for identifying volatile and semi-volatile organic compounds. thermofisher.com In the context of DY120 degradation, GC-MS is used to analyze the final treated solution to ensure the absence of toxic volatile by-products. In a study involving the ozonation of a synthetic wastewater solution containing DY12, GC-MS analysis was performed after 180 and 210 minutes of treatment. jwent.net The results showed that the advanced oxidation process significantly lowered the concentration of organic substances. jwent.net Crucially, the analysis reported no presence of aromatic amines or other toxic volatile compounds in the final treated samples, indicating a high degree of mineralization. jwent.netjwent.net

UV-Visible Spectrophotometric Monitoring of Reaction Progress and Dye Concentration

The degradation and transformation of Direct Yellow 120 (DY120) are frequently monitored by UV-Visible spectrophotometry, a technique that quantifies the concentration of the dye in a solution by measuring its absorbance of light at a specific wavelength. For Direct Yellow 12, a related diazo dye, the maximum absorbance (λmax) is observed at 518 nm, which is used to track its concentration during degradation processes. jwent.netjwent.net The color removal rate can be calculated by comparing the initial absorbance (A0) with the absorbance at a given time (At). jwent.netjwent.net

In photocatalytic degradation studies of similar direct dyes, UV-Vis spectrophotometry is employed to determine the concentration of the dye at various time intervals, allowing for the calculation of degradation efficiency. neliti.comijirset.com For instance, in the photodegradation of Direct Yellow 27, absorbance measurements were taken in the 300-800 nm range to quantify the dye's concentration before and after treatment. neliti.com Similarly, for Direct Yellow 50, a UV-visible spectrophotometer was used to measure the absorbance at its λmax of 394 nm after adsorption experiments. ijirset.com The change in the UV-Vis spectrum over time provides valuable information on the decolorization kinetics. For example, the degradation of various food dyes, including tartrazine (B75150) yellow, was monitored at intervals, showing a decrease in absorbance over time, which indicates the breakdown of the dye molecules. researchgate.net

Kinetic studies often reveal that the degradation of direct dyes follows specific rate orders. For example, the decolorization of Direct Yellow 12 using an ultraviolet-assisted ozone process was found to follow first-order kinetics. jwent.net The photocatalytic degradation of Direct Yellow 12 with ZnO as a catalyst also obeyed first-order kinetics, which can be explained by the Langmuir-Hinshelwood model. researchgate.net This model is frequently used to describe the kinetics of photocatalytic degradation of dyes.

Ion Chromatography for Inorganic Ion Analysis during Degradation

During the degradation of azo dyes like this compound, the complex organic structure is broken down, leading to the formation of smaller inorganic ions. Ion chromatography is a key analytical technique used to identify and quantify these resulting inorganic species, providing insight into the mineralization process.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides powerful tools to understand the properties and reactivity of molecules like this compound at a molecular level. These theoretical approaches complement experimental findings and offer predictive insights into the mechanisms of transformation and adsorption.

Density Functional Theory (DFT) for Molecular Structure and Reactivity Site Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict the molecular geometry, electronic properties, and reactivity of chemical compounds. crimsonpublishers.commdpi.comnih.gov By calculating descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), DFT can identify the most probable sites for electrophilic and nucleophilic attacks, thus predicting the reactive centers of a molecule. crimsonpublishers.comresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, where regions of negative potential (typically colored red) indicate sites susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. crimsonpublishers.comorientjchem.org This information is crucial for understanding how this compound might interact with other chemical species, such as radicals in a degradation process or active sites on an adsorbent. For instance, in a study of a heterocyclic compound, DFT calculations were used to compute quantum chemical descriptors to predict reactivity and reactive sites. crimsonpublishers.com Similarly, for other complex organic molecules, DFT has been used to determine molecular stability and identify reactive sites. mdpi.com

Adsorption Isotherm Modeling (Langmuir, Freundlich) for Equilibrium Studies

Adsorption isotherms are mathematical models that describe the equilibrium distribution of a solute between a liquid and a solid phase. The Langmuir and Freundlich models are the most commonly used isotherms to analyze the adsorption of dyes like this compound onto various adsorbents.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. deswater.com It is often indicative of a chemical adsorption process. researchgate.net The model is represented by a linear equation, and its parameters can be used to determine the maximum adsorption capacity (qm) of the adsorbent. semanticscholar.org

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. deswater.comresearchgate.net It is often associated with physical adsorption. scielo.org.co The Freundlich equation provides information about the adsorption intensity or surface heterogeneity.

In various studies on direct dyes, both models have been applied to experimental data to determine which one provides a better fit, thereby giving insights into the nature of the adsorption process. ijirset.comdeswater.com For example, in the adsorption of Direct Yellow 50 onto marble powder, both Langmuir and Freundlich isotherms were used to analyze the data. ijirset.com Similarly, the adsorption of Direct Blue 86 was best described by the Freundlich model, suggesting physical adsorption. scielo.org.co The fit of these models is typically evaluated by the correlation coefficient (R²) value, with a higher value indicating a better fit.

Thermodynamic Parameter Determination (Gibb's Free Energy, Enthalpy, Entropy) of Adsorption

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity, feasibility, and nature of the adsorption process. These parameters provide a deeper understanding of the energetic changes that occur during the interaction between the dye and the adsorbent.

The Gibbs free energy (ΔG°) indicates the spontaneity of the adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous and thermodynamically feasible. semanticscholar.orgtandfonline.comderpharmachemica.com The magnitude of ΔG° can also provide clues about the type of adsorption: values between -20 and 0 kJ/mol are generally associated with physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. tandfonline.com

The enthalpy change (ΔH°) reveals whether the adsorption process is endothermic (positive ΔH°) or exothermic (negative ΔH°). maxapress.com An endothermic process indicates that adsorption is favored at higher temperatures, while an exothermic process is favored at lower temperatures. semanticscholar.orgderpharmachemica.com

The entropy change (ΔS°) describes the randomness or disorder at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in randomness at the interface. derpharmachemica.com

These parameters are typically calculated from the variation of the adsorption equilibrium constant with temperature. Numerous studies on the adsorption of direct dyes have utilized these thermodynamic calculations to characterize the adsorption mechanism. tandfonline.commaxapress.comresearchgate.net For example, the adsorption of Direct Yellow 28 was found to be spontaneous and endothermic. tandfonline.com

Theoretical Approaches to Direct Intermolecular Interactions

Understanding the intermolecular interactions between this compound and other molecules or surfaces is fundamental to explaining its behavior in various processes. Theoretical methods provide a framework for quantifying and characterizing these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netrsc.org

Computational techniques like Density Functional Theory (DFT) can be employed to model the interactions between a dye molecule and a surface, such as cellulose (B213188) in the case of textile dyeing. researchgate.net Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, which are derived from DFT calculations, can provide detailed information about the nature and strength of these interactions. researchgate.netnih.gov For example, NBO analysis can reveal charge transfer between the dye and the surface, while AIM can confirm the presence of hydrogen bonds. researchgate.net

Interactions of Direct Yellow 120 with Various Chemical Entities and Materials

Interactions with Porous and Composite Materials (excluding material properties)

Comprehensive scientific studies detailing the interactions between Direct Yellow 120 and specific porous or composite materials are not prominently available in the reviewed literature. However, the general principles of dye adsorption onto such materials are well-established.

Factors Influencing Dye-Material Affinity (e.g., pH, Temperature, Functional Groups)

Specific experimental data on how pH, temperature, and the functional groups of adsorbents influence the affinity for this compound is not available in the searched scientific literature. Generally, for anionic dyes like direct dyes, adsorption is influenced by the surface charge of the material, which is pH-dependent. mdpi.com The process can also be affected by temperature and the presence of various functional groups (e.g., amide, carboxylic, sulfonic, hydroxyl) on the adsorbent material that can interact with the dye molecule. mdpi.com For instance, studies on other direct dyes have shown that temperature can impact adsorption capacity. researchgate.net

Mechanisms of Dye Aggregation on Material Surfaces

There is no specific research available that details the mechanisms of this compound aggregation on material surfaces. Dye molecules in solution, particularly at high concentrations, have a tendency to self-associate into aggregates. mdpi.com This aggregation is often driven by non-covalent interactions such as van der Waals forces and π-π stacking between the aromatic parts of the dye molecules. researchgate.net The formation of dye aggregates on a material surface can be classified as H-aggregates (face-to-face) or J-aggregates (edge-to-edge), which can be identified by shifts in the dye's absorption spectrum. acs.org However, the specific aggregation behavior of this compound on surfaces has not been documented.

Polyelectrolyte-Dye Interactions in Solution and at Interfaces

While the interaction between polyelectrolytes and dyes is a broad area of study, specific research focusing on this compound is not found in the available literature.

Formation and Characteristics of Polyelectrolyte-Dye Complexes

The formation of complexes between polyelectrolytes and oppositely charged dye molecules is a well-known phenomenon, primarily driven by electrostatic interactions and an increase in entropy from the release of counter-ions. mdpi.comnih.gov These interactions lead to the formation of polyelectrolyte-dye complexes with modified chemical and physical properties. mdpi.com The stability and characteristics of these complexes are influenced by factors such as the charge density of the polyelectrolyte and dye, pH, ionic strength of the solution, and polymer chain flexibility. nih.gov No studies were found that specifically characterize complexes formed with this compound.

Relevance in Dye Separation and Material Design